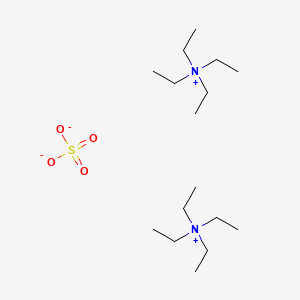
Tetraethylammonium sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethylammonium sulphate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N₂SO₄. It consists of two tetraethylammonium cations and one sulphate anion. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: Tetraethylammonium sulphate can be synthesized through the reaction of tetraethylammonium hydroxide with sulphuric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tetraethylammonium chloride with sodium sulphate in an aqueous medium. The reaction mixture is then filtered to remove sodium chloride, and the this compound is obtained by evaporating the water.
Types of Reactions:
Oxidation: this compound does not readily undergo oxidation due to the stability of the tetraethylammonium cation.
Reduction: Similarly, it is resistant to reduction.
Substitution: The compound can undergo substitution reactions where the tetraethylammonium cation is replaced by other cations in the presence of suitable reagents.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the use of strong acids or bases to facilitate the exchange of cations.
Major Products:
- The major products of substitution reactions involving this compound are other quaternary ammonium salts.
科学的研究の応用
Tetraethylammonium sulphate is widely used in scientific research due to its ability to block potassium channels. This property makes it valuable in the study of ion channel function in biological systems. Additionally, it is used as a phase-transfer catalyst in organic synthesis and as an electrolyte in electrochemical applications.
Applications in Various Fields:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: Employed in the study of ion channels and membrane transport processes.
Medicine: Investigated for its potential therapeutic effects, although its use is limited due to toxicity.
Industry: Utilized in electrochemical applications and as a template for the synthesis of zeolites.
作用機序
Tetraethylammonium sulphate exerts its effects primarily by blocking potassium channels. The tetraethylammonium cation binds to the pore of the potassium channel, preventing the flow of potassium ions. This action disrupts the normal function of the channel, making it a useful tool in the study of ion channel physiology.
Molecular Targets and Pathways:
Potassium Channels: The primary target of this compound.
Pathways: Inhibition of potassium channels affects various physiological processes, including nerve signal transmission and muscle contraction.
類似化合物との比較
Tetramethylammonium: Smaller cation, used in similar applications but with different properties.
Tetrabutylammonium: Larger cation, more lipophilic, used in phase-transfer catalysis and as an electrolyte.
Tetraethylammonium sulphate stands out due to its balance of size and hydrophilicity, making it particularly effective in certain scientific and industrial applications.
特性
CAS番号 |
2604-85-5 |
|---|---|
分子式 |
C8H20NO4S- |
分子量 |
226.32 g/mol |
IUPAC名 |
tetraethylazanium;sulfate |
InChI |
InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChIキー |
CREVBWLEPKAZBH-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-] |
正規SMILES |
CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
2604-85-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















